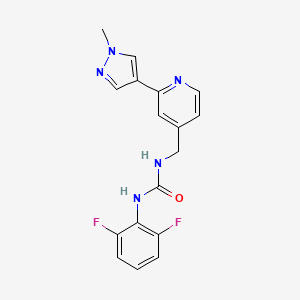

1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyrazolyl group, and a pyridinyl group

Métodos De Preparación

The synthesis of 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the difluorophenyl and pyrazolyl intermediates, followed by their coupling with the pyridinyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2,6-Difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

When compared to similar compounds, 1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

- 1-(4-Bromo-2,5-dimethylphenyl)-2-(2,6-difluorophenyl)-N-methylethanamine

- 1-(2,6-Difluorophenyl)-3-(4-pyridyl)urea

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to variations in their reactivity and applications.

Actividad Biológica

1-(2,6-difluorophenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a difluorophenyl group , pyrazolyl group , and pyridinyl group . This combination contributes to its distinct chemical behavior and biological interactions.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15F2N5O |

| Molecular Weight | 351.33 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain kinases and enzymes involved in cellular pathways, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, aminopyrazole derivatives have shown efficacy against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the sub-micromolar range .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that derivatives containing the pyrazole moiety can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For example, one study reported a mean growth inhibition percentage of 54.25% against HepG2 cells . Notably, these compounds showed selectivity for cancer cells over normal fibroblasts, indicating a favorable therapeutic index.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various pyrazole derivatives revealed that certain modifications at the N1 position significantly enhanced antibacterial activity. The compound exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs of this compound. The results indicated that specific substitutions led to increased cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Comparative Analysis with Similar Compounds

When compared to other pyrazole-based compounds, this compound exhibits unique biological profiles due to its distinct functional groups. For instance:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-Bromo-2,5-dimethylphenyl)-N-methylethanamine | Moderate | Low |

| 1-(2,6-Difluorophenyl)-3-(4-pyridyl)urea | High | Moderate |

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-24-10-12(9-22-24)15-7-11(5-6-20-15)8-21-17(25)23-16-13(18)3-2-4-14(16)19/h2-7,9-10H,8H2,1H3,(H2,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLAXKRNJIHBGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.